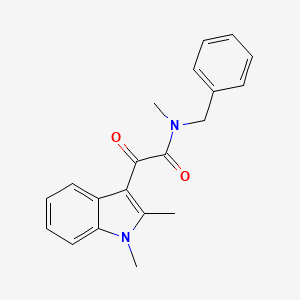

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-14-18(16-11-7-8-12-17(16)22(14)3)19(23)20(24)21(2)13-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYSFHVQZJDWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where the indole derivative is treated with benzyl chloride in the presence of a base such as sodium hydride.

Formation of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with an appropriate acylating agent, such as acetic anhydride, to form the oxoacetamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxoacetamide moiety, potentially converting it to an amide or amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the oxoacetamide moiety can yield N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methylacetamide.

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide has a complex molecular structure characterized by a benzyl group attached to an indole derivative. Its molecular formula is with a molecular weight of approximately 403.5 g/mol . The compound exhibits various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of indole compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance:

- Inhibition of Mycobacterium tuberculosis : Some derivatives have demonstrated antitubercular activity, inhibiting key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .

- Broad-spectrum Antimicrobial Effects : Compounds with similar structures have shown effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the range of 10–50 µg/mL for related compounds .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : Research has indicated that this compound can induce apoptosis in cancer cell lines such as SNB-19 and OVCAR-8, showing percent growth inhibitions (PGIs) of over 80% .

- Mechanism of Action : The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation, although further studies are needed to elucidate these mechanisms fully.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of indole derivatives:

- Oxidative Stress Reduction : Compounds related to this compound have shown antioxidant properties that protect neuronal cells from oxidative damage .

- Potential in Neurodegenerative Diseases : The ability to cross the blood-brain barrier makes this compound a candidate for further research into treatments for neurodegenerative conditions like Alzheimer's disease.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzyl group and oxoacetamide moiety can also contribute to the compound’s binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways.

Receptors: It can bind to receptors on the cell surface, influencing signal transduction pathways.

DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide: Lacks the dimethyl substitution on the indole ring.

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methylacetamide: Lacks the oxo group in the acetamide moiety.

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide: Has an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is unique due to the specific combination of its functional groups. The dimethyl substitution on the indole ring, combined with the benzyl and oxoacetamide moieties, imparts distinct chemical and biological properties that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Biological Activity

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic compound belonging to the indole derivative family, which has garnered attention for its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group , an indole moiety , and a methylated oxoacetamide structure . Its molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 298.35 g/mol. The unique combination of structural elements contributes to its diverse biological activities.

This compound interacts with various molecular targets, potentially influencing pathways related to cancer progression and inflammation. The compound may modulate enzyme activity linked to cellular signaling pathways, particularly those involved in cell proliferation and immune responses.

Key Biological Activities

- Anticonvulsant Activity :

- Anticancer Potential :

-

Anti-inflammatory Effects :

- The compound's ability to modulate inflammatory pathways has been suggested through its interaction with specific receptors involved in immune responses. This could lead to potential applications in treating inflammatory diseases.

Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

Case Studies

- Anticonvulsant Efficacy : In a study involving various N-benzyl derivatives, specific compounds were tested for their effectiveness in preventing seizures in rodents. The results indicated that certain structural modifications significantly enhanced their protective effects against MES-induced seizures.

- Cancer Cell Proliferation : A series of experiments assessed the impact of N-benzyl derivatives on cancer cell lines. The findings revealed that these compounds could inhibit cell growth and induce apoptosis, suggesting their potential as anticancer agents.

Q & A

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves regioselectivity during amidation, as seen in analogous indole derivatives .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation steps, while dichloromethane minimizes side reactions in alkylation .

- Catalyst tuning : NaH or K2CO3 for deprotonation vs. milder bases like triethylamine to avoid over-alkylation .

What strategies mitigate by-product formation during the N-methylation step?

Q. Advanced

- Stepwise alkylation : Introduce benzyl and methyl groups sequentially using Boc protection/deprotection to prevent quaternary ammonium salt formation .

- Low-temperature conditions : Conduct reactions at 0–5°C to slow down competing pathways, as demonstrated in benzimidazole-acetamide syntheses .

- HPLC monitoring : Detect intermediates (e.g., mono-alkylated species) and adjust stoichiometry dynamically .

How do structural modifications at the indole 1 and 2 positions affect biological activity?

Q. Advanced

- Methyl groups at C1/C2 : Enhance metabolic stability by sterically shielding the indole core from oxidative degradation, as observed in anti-inflammatory assays of similar compounds .

- Substituent electronic effects : Electron-donating groups (e.g., –OCH3) at C5 increase π-stacking interactions in enzyme binding pockets, improving potency in kinase inhibition studies .

- SAR studies : Replace benzyl with heteroaromatic groups (e.g., pyridinyl) to modulate solubility and logP values, critical for blood-brain barrier penetration .

How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Q. Advanced

- DFT calculations : Compare experimental 13C NMR shifts with computed values (B3LYP/6-31G*) to identify discrepancies caused by solvent effects or tautomerism .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions, particularly for ortho-substituted benzyl groups .

- Crystallography : Single-crystal X-ray analysis resolves ambiguities in regiochemistry, as applied to hydrazone derivatives of indole .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Purification bottlenecks : Replace column chromatography with pH-selective crystallization (e.g., using HCl to protonate unreacted amines) .

- Thermal instability : Optimize reflux times to prevent decomposition of the oxoacetamide moiety, monitored via in situ FT-IR .

- Cost-effective reagents : Substitute NaH with cheaper alternatives (e.g., NaOH/phase-transfer catalysts) without compromising yield .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Q. Advanced

- Indole HOMO localization : The electron-rich C3 position facilitates Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification .

- Amide conjugation : The N-methyl group reduces resonance stabilization of the amide, increasing susceptibility to nucleophilic attack at the carbonyl .

- Steric effects : Bulkier substituents at N-benzyl hinder π-orbital overlap, reducing reactivity in Heck reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.